5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-22-13-3-2-10(15)6-14(13)24(20,21)16-7-11-8-19(18-17-11)12-4-5-23-9-12/h2-6,8-9,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAKONCGKUXUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN3O3S
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the thiophene and triazole moieties suggests potential interactions with enzymes and receptors involved in several pathways:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. Studies have shown that related sulfonamide derivatives can exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM .
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may possess anticancer properties. For instance, analogs have demonstrated cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range . These effects are often linked to the induction of apoptosis and disruption of cellular proliferation pathways.
Case Studies and Experimental Findings
Several studies have explored the biological activities of sulfonamide derivatives, providing insights into their potential therapeutic applications:
- Cardiovascular Effects : Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure. For example, one study evaluated the effects of benzenesulfonamides on isolated rat hearts, demonstrating a dose-dependent response in perfusion pressure when treated with these compounds .
- Antimicrobial Activity : Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity, which may be relevant for developing treatments against resistant bacterial strains.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-chloro-2-methoxybenzenesulfonamide | Lacks thiophene/triazole | Moderate enzyme inhibition |
| 5-chloro-N-(2-thiophenyl)benzenesulfonamide | Lacks methoxy group | Antimicrobial properties |
| 5-chloro-N-(pyrrolidinyl)benzenesulfonamide | Lacks thiophene ring | Anticancer activity |
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Case Study: Triazole Derivatives
Research has shown that triazole derivatives exhibit significant antibacterial activity. A study involving various triazole-sulfonamide hybrids demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of a thiophene ring could enhance this effect due to increased lipophilicity and membrane permeability .
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Triazole-containing compounds have been reported to possess cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
In vitro studies on related compounds revealed that sulfonamide derivatives with triazole rings showed remarkable activity against multiple human tumor cell lines, including those from lung, colon, and breast cancers. One notable compound exhibited a low micromolar GI50 level, indicating high potency against cancer cells . The mechanism of action is hypothesized to involve the inhibition of specific kinases or proteases involved in cell proliferation and survival pathways.
Antiparasitic Activity
Recent research has also focused on the antiparasitic potential of sulfonamide derivatives. Compounds with similar structures have been evaluated for their efficacy against malaria and other parasitic infections.
Case Study: Antimalarial Properties
A study synthesized a series of benzenesulfonamides with triazole moieties aimed at developing new antimalarial agents. The results indicated that certain derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship analysis suggested that modifications at specific positions could enhance efficacy .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of chloro-methoxybenzenesulfonamide and thiophene-triazole motifs. Key comparisons with structurally related molecules include:
*logP values estimated via computational tools (e.g., ChemDraw).
Key Observations :
- Electron-Withdrawing vs.
- Triazole Regioisomerism : The 1,2,3-triazole in the target compound vs. 1,2,4-triazole in 827593-21-5 may influence conformational flexibility and hydrogen-bonding capacity .
- Thiophene Position : The thiophen-3-yl group in the target vs. thiophen-2-yl in other sulfonamides (e.g., 827593-21-5) could lead to divergent steric interactions in protein active sites .
Physicochemical and Crystallographic Insights
While crystallographic data for the target compound are absent, –3 emphasize the role of SHELX programs in refining similar structures . For example:
- SHELXL () enables precise determination of sulfonamide bond lengths (typically ~1.63 Å for S–N) and triazole-thiophene dihedral angles, critical for comparing molecular conformations .
- WinGX/ORTEP () visualizes anisotropic displacement parameters, highlighting differences in thermal motion between sulfonamide and triazole moieties in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
